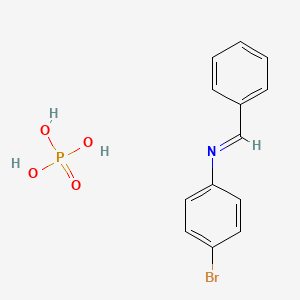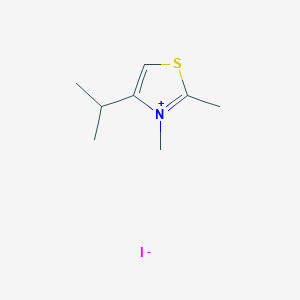
2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide is an organic compound that belongs to the thiazolium family. Thiazolium compounds are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide typically involves the reaction of 2,3-dimethylthiazolium iodide with isopropyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium compounds.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolium ring can participate in various biochemical pathways, leading to the modulation of biological activities. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethyl-1,3-thiazolium iodide
- 4-Isopropyl-1,3-thiazolium iodide
- 2-Methyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide
Uniqueness
2,3-Dimethyl-4-(propan-2-yl)-1,3-thiazol-3-ium iodide is unique due to its specific substitution pattern on the thiazolium ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
62643-18-9 |
|---|---|
Fórmula molecular |
C8H14INS |
Peso molecular |
283.18 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-propan-2-yl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C8H14NS.HI/c1-6(2)8-5-10-7(3)9(8)4;/h5-6H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
SYMNIYFORNQQEG-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C(=CS1)C(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)
![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)
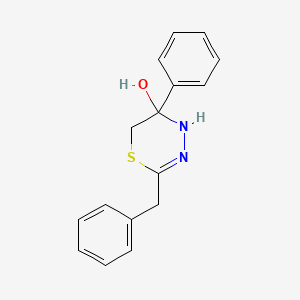


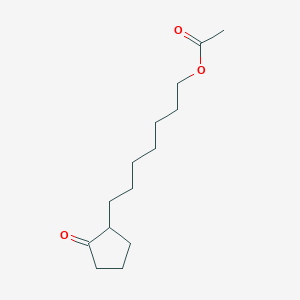
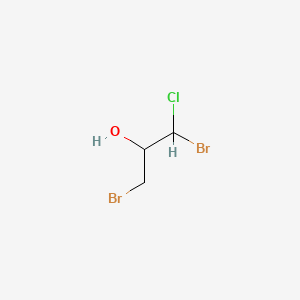

![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)
